molecular formula C24H26BrP B14681834 (3-Methyl-2-methylidenebutyl)(triphenyl)phosphanium bromide CAS No. 33355-56-5

(3-Methyl-2-methylidenebutyl)(triphenyl)phosphanium bromide

Cat. No.: B14681834
CAS No.: 33355-56-5
M. Wt: 425.3 g/mol
InChI Key: QFVQOLWINJDXDI-UHFFFAOYSA-M
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Description

(3-Methyl-2-methylidenebutyl)(triphenyl)phosphanium bromide is a quaternary phosphonium salt with the molecular formula C24H26BrP. This compound is known for its applications in organic synthesis, particularly in the Wittig reaction, where it serves as a precursor to methylenetriphenylphosphorane .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methyl-2-methylidenebutyl)(triphenyl)phosphanium bromide typically involves the reaction of triphenylphosphine with an appropriate alkyl halide. For instance, triphenylphosphine can react with 3-methyl-2-methylidenebutyl bromide under inert atmosphere conditions to yield the desired phosphonium salt .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction is typically carried out in a solvent such as toluene or dichloromethane, and the product is purified through recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

(3-Methyl-2-methylidenebutyl)(triphenyl)phosphanium bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong bases such as butyllithium or potassium tert-butoxide. The reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include methylenetriphenylphosphorane, which is a key intermediate in the Wittig reaction, and various substituted phosphonium salts .

Scientific Research Applications

(3-Methyl-2-methylidenebutyl)(triphenyl)phosphanium bromide has several scientific research applications:

Mechanism of Action

The mechanism of action of (3-Methyl-2-methylidenebutyl)(triphenyl)phosphanium bromide involves its conversion to methylenetriphenylphosphorane in the presence of a strong base. This intermediate then reacts with carbonyl compounds to form alkenes through the Wittig reaction . The molecular targets and pathways involved include the formation of a phosphonium ylide and its subsequent reaction with aldehydes or ketones .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Methyl-2-methylidenebutyl)(triphenyl)phosphanium bromide is unique due to its specific alkyl group, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly useful in specialized organic synthesis applications .

Properties

CAS No.

33355-56-5

Molecular Formula

C24H26BrP

Molecular Weight

425.3 g/mol

IUPAC Name

(3-methyl-2-methylidenebutyl)-triphenylphosphanium;bromide

InChI

InChI=1S/C24H26P.BrH/c1-20(2)21(3)19-25(22-13-7-4-8-14-22,23-15-9-5-10-16-23)24-17-11-6-12-18-24;/h4-18,20H,3,19H2,1-2H3;1H/q+1;/p-1

InChI Key

QFVQOLWINJDXDI-UHFFFAOYSA-M

Canonical SMILES

CC(C)C(=C)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]

Origin of Product

United States

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